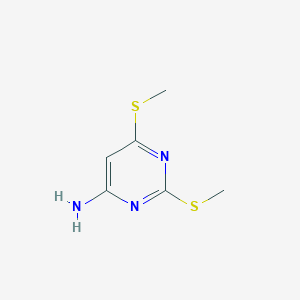
2,6-Bis(methylsulfanyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(methylsulfanyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3S2 This compound is characterized by the presence of two methylsulfanyl groups attached to the pyrimidine ring at positions 2 and 6, and an amino group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with methylthiolate anions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The methylthiolate anions are generated in situ by the reaction of sodium methanethiolate with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization and recrystallization to achieve high purity of the final product .
化学反应分析
Types of Reactions
2,6-Bis(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl groups can be substituted by nucleophiles such as amines and thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methanethiolate in methanol, followed by heating.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
科学研究应用
2,6-Bis(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,6-Bis(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a fluorescence probe, the compound coordinates with metal ions such as cadmium, leading to a change in its fluorescence properties . This interaction is facilitated by the presence of the methylsulfanyl groups, which act as coordination sites for the metal ions .
相似化合物的比较
Similar Compounds
2,4-Bis(methylsulfanyl)pyrimidine: Similar structure but with methylsulfanyl groups at positions 2 and 4.
2,6-Dimethylpyrimidin-4-amine: Similar structure but with methyl groups instead of methylsulfanyl groups.
2,6-Bis(ethylsulfanyl)pyrimidin-4-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
2,6-Bis(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of two methylsulfanyl groups, which enhance its reactivity and coordination ability with metal ions. This makes it particularly useful in applications such as fluorescence probes and as a building block for more complex molecules .
属性
CAS 编号 |
6299-28-1 |
|---|---|
分子式 |
C6H9N3S2 |
分子量 |
187.3 g/mol |
IUPAC 名称 |
2,6-bis(methylsulfanyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) |
InChI 键 |
ULCJTRVCSOMCIS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC(=C1)N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


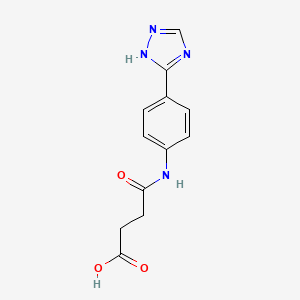
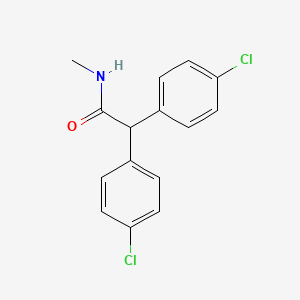
![Ethyl (3Z)-2-cyano-3-[(4-methylphenyl)imino]-4,4-diphenylbutanoate](/img/structure/B14740056.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)
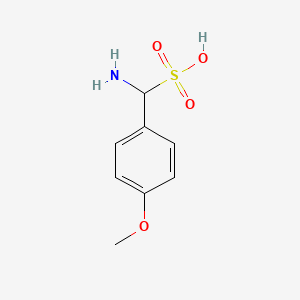

![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)
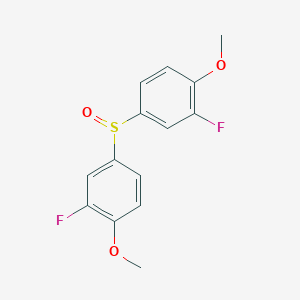
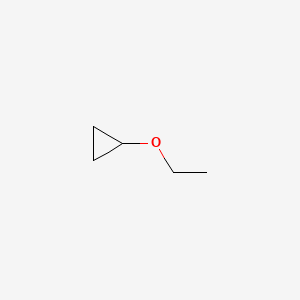
![(2Z,7Z,11Z,17Z)-2,21,22,23,24-Pentaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaene](/img/structure/B14740109.png)
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
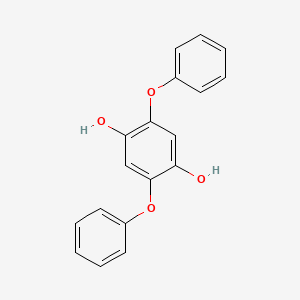
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
